N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-3-23-11-13-24(14-12-23)20(17-5-4-10-21-15-17)16-22-28(25,26)19-8-6-18(27-2)7-9-19/h4-10,15,20,22H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUMFVXYKJZFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine under controlled conditions to form an intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Antitumor Activity
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide has been investigated for its antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For instance, derivatives of the compound have demonstrated efficacy against various cancer cell lines, suggesting a potential role in cancer therapy .
Neurological Disorders
The compound's piperazine moiety is known for its ability to interact with neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety. Research indicates that piperazine derivatives can modulate serotonin and dopamine pathways, which are crucial in managing mood disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamides, including this compound. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them valuable in developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Neurological Activity
A clinical trial investigated the effects of a related compound on patients with generalized anxiety disorder (GAD). The study concluded that participants receiving the compound showed significant improvement in anxiety symptoms compared to placebo controls, highlighting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog that lacks the pyridine and methoxybenzenesulfonamide groups.
4-Methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]benzenesulfonamide: Similar structure but with a phenylethyl group instead of a pyridin-3-ylethyl group .
Uniqueness
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide, commonly referred to as compound 1, is a complex organic molecule with significant potential in medicinal chemistry. Its structural components include a piperazine ring, a pyridine ring, and a methoxybenzenesulfonamide group, which contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H26N4O2S
- Molecular Weight : 378.50 g/mol
- CAS Number : 863558-61-6
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has shown potential in modulating neurotransmitter systems, particularly through its effects on dopamine receptors.
Key Mechanisms:
- Dopamine Receptor Interaction : Compound 1 exhibits affinity for dopamine receptors, specifically the D4 subtype, which is implicated in various neuropsychiatric disorders. The compound's structure allows it to selectively bind to these receptors, potentially influencing dopaminergic signaling pathways .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compound 1 may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like dopamine and serotonin .
Biological Activity and Effects
Research has indicated several biological activities associated with compound 1:
Antipsychotic Potential
Studies have shown that compounds similar to compound 1 have been effective in animal models for treating symptoms of schizophrenia and other psychotic disorders by acting as selective D4 receptor antagonists .
Neuroprotective Effects
In vitro studies suggest that compound 1 may offer neuroprotective benefits by preventing dopaminergic neuron degeneration. This is particularly relevant in models of neurodegenerative diseases such as Parkinson's disease .
Case Studies and Research Findings
A series of studies have evaluated the pharmacological profile of compound 1:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of Piperazine Intermediate : Reaction between 1-ethylpiperazine and pyridine derivatives.
- Sulfonamide Formation : Coupling with sulfonyl chlorides to yield the final sulfonamide product.
Q & A
What are the optimal synthetic routes for N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperazine core via nucleophilic substitution (e.g., SN2 reaction between 4-ethylpiperazine and a pyridine-containing alkyl halide) .
- Step 2: Sulfonamide coupling using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .
- Step 3: Purification via preparative HPLC (C18 column, gradient elution with acetonitrile/water) to achieve >98% purity .
Key Considerations: Monitor intermediates using LC-MS and validate final product purity via H/C NMR and elemental analysis .
How can structural ambiguities in the piperazine-pyridine-sulfonamide framework be resolved experimentally?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin derivatives) to resolve stereochemical uncertainties .
- Dynamic NMR: Analyze rotational barriers of the piperazine ring at variable temperatures (e.g., 298–343 K) to confirm conformational flexibility .
- Mass Spectrometry (HRMS): Use high-resolution MS to distinguish between isobaric impurities and validate molecular formula .
What computational strategies are effective for predicting target binding modes of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor structures (e.g., PDB 3HKC) to model interactions with serotonin or dopamine receptors .
- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses .
- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethyl groups) on receptor affinity using Gaussian-based DFT calculations .
How can researchers resolve contradictions in reported binding affinity data across different assays?
Methodological Answer:
- Orthosteric vs. Allosteric Binding: Perform Schild analysis to distinguish competitive vs. non-competitive inhibition .
- Assay-Specific Optimization: Validate radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors) against functional cAMP assays to confirm mechanistic consistency .
- Data Normalization: Use Z-factor statistical metrics to control for batch-to-batch variability in cell-based assays .
What formulation challenges arise due to the compound’s physicochemical properties, and how can they be mitigated?
Methodological Answer:
- Solubility Limitations: The logP (~3.5) suggests poor aqueous solubility. Use solid dispersion techniques with poloxamer 407 or β-cyclodextrin inclusion complexes .
- Stability in Biologic Matrices: Assess hydrolytic degradation in plasma via UPLC-MS/MS and stabilize with cryoprotectants (e.g., trehalose) during storage .
Which in vitro assays are most reliable for evaluating the compound’s functional activity in CNS targets?
Methodological Answer:
- Radioligand Displacement: Use H-ketanserin for 5-HT2A receptor affinity screening (IC determination) .
- Functional cAMP Assays: Transfect HEK293 cells with dopamine D3 receptors and measure Gi/o-mediated cAMP inhibition via HTRF kits .
- Statistical Validation: Apply two-way ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates .
How do structural modifications to the ethylpiperazine or methoxybenzene groups alter pharmacokinetic profiles?
Methodological Answer:
- Ethylpiperazine Modifications: Replace ethyl with cyclopropyl to enhance blood-brain barrier permeability (clogP reduction by ~0.8 units) .
- Methoxy Position Effects: Substitute 4-methoxy with 3,4-dimethoxy to improve metabolic stability (CYP3A4 resistance) via steric hindrance .
- Validation: Compare AUC and in rodent PK studies using LC-MS/MS quantification .
What analytical techniques are critical for detecting chiral impurities in synthesized batches?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (n-hexane/isopropanol, 85:15) with UV detection at 254 nm to resolve enantiomers .
- Capillary Electrophoresis (CE): Employ cyclodextrin-based buffers (pH 9.2) for high-resolution separation of sulfonamide diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
